Vanillyl Alcohol (CAS 498-00-0): A Technical Guide for Researchers and Drug Development Professionals
Vanillyl Alcohol (CAS 498-00-0): A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, analytical methodologies, and biological activities of vanillyl alcohol, a promising phenolic compound with therapeutic potential.
Vanillyl alcohol, with the CAS number 498-00-0, is a naturally occurring phenolic compound and a key derivative of vanillin (B372448).[1][2][3] Structurally, it is 4-(hydroxymethyl)-2-methoxyphenol and belongs to the guaiacol (B22219) and benzyl (B1604629) alcohol families.[3][4] This versatile molecule has garnered significant interest in the scientific community, particularly for its potential applications in the pharmaceutical and flavor industries.[1][5] Recent research has illuminated its diverse biological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and anti-nociceptive effects, positioning it as a compelling candidate for further investigation in drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of vanillyl alcohol, summarizing its physicochemical properties, detailing its synthesis and analytical characterization, and exploring its multifaceted biological functions with a focus on experimental protocols and underlying signaling pathways.
Chemical and Physical Properties
Vanillyl alcohol is a white to off-white crystalline powder with a mild, sweet, and balsamic vanilla-like odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.
| Property | Value | References |
| CAS Number | 498-00-0 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [4] |
| Molecular Weight | 154.16 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 110-117 °C | [3] |
| Boiling Point | 293 °C | [1] |
| Solubility | Soluble in water, ethanol (B145695), and oils. | [3] |
| pKa | 9.75 | [1] |
Synthesis and Analytical Characterization
The primary route for the synthesis of vanillyl alcohol is through the reduction of its precursor, vanillin. This straightforward conversion offers a reliable method for obtaining high-purity material for research and development purposes.
Synthesis from Vanillin
Experimental Protocol: Reduction of Vanillin
This protocol outlines a common laboratory-scale synthesis of vanillyl alcohol from vanillin using sodium borohydride (B1222165) as the reducing agent.
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Dissolution: Dissolve vanillin in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) in a basic aqueous solution (e.g., 1M NaOH) dropwise to the vanillin solution. The reaction is exothermic and should be controlled by the rate of addition.
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Quenching: After the reaction is complete (typically monitored by thin-layer chromatography), cautiously add a strong acid, such as hydrochloric acid (HCl), to quench the excess sodium borohydride and neutralize the solution.
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Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.
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Purification: The crude vanillyl alcohol can be further purified by recrystallization from a suitable solvent, such as hot water or a mixture of organic solvents, to yield a crystalline solid.
Analytical Methods
A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized vanillyl alcohol. The following table summarizes key analytical techniques and their expected outcomes.
| Analytical Technique | Key Findings and Parameters |
| ¹H NMR | The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the hydroxyl protons. The disappearance of the aldehyde proton signal from vanillin (around 9.8 ppm) and the appearance of the benzylic CH₂OH signal are key indicators of a successful reduction. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the benzylic carbon bearing the hydroxyl group. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic and alcoholic hydroxyl groups. The characteristic C=O stretching frequency of the aldehyde in vanillin (around 1665 cm⁻¹) will be absent. |
| Mass Spectrometry (MS) | Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of vanillyl alcohol (m/z 154). Fragmentation patterns will be consistent with the structure. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of vanillyl alcohol and to separate it from vanillin and other related compounds. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is another powerful technique for purity assessment and identification, often after derivatization to increase volatility. |
Biological Activities and Mechanisms of Action
Vanillyl alcohol exhibits a range of biological activities that are of significant interest to the drug development community. This section details its neuroprotective, anti-inflammatory, and anti-angiogenic properties, including experimental methodologies and proposed signaling pathways.
Neuroprotective Effects
Vanillyl alcohol has demonstrated significant neuroprotective properties in preclinical models, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1][3]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes the assessment of vanillyl alcohol's neuroprotective effects against MPP⁺-induced toxicity in dopaminergic MN9D cells, a common in vitro model for Parkinson's disease.[8]
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Cell Culture: Culture MN9D dopaminergic cells in appropriate media and conditions.
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Pre-treatment: Treat the cells with varying concentrations of vanillyl alcohol for a specified period (e.g., 4 hours).
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Induction of Toxicity: Expose the cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death.
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Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay. A dose-dependent increase in cell viability in the presence of vanillyl alcohol indicates a neuroprotective effect.
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Mechanistic Studies: To elucidate the mechanism of action, further experiments can be conducted to measure:
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Reactive Oxygen Species (ROS) levels: Using fluorescent probes like DCFH-DA.
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Apoptotic markers: Analyze the expression of proteins involved in apoptosis, such as the Bax/Bcl-2 ratio and the cleavage of poly(ADP-ribose) polymerase (PARP), using techniques like Western blotting or qPCR.
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Signaling Pathway: Neuroprotection
The neuroprotective effects of vanillyl alcohol are believed to be mediated through the modulation of oxidative stress and apoptosis-related signaling pathways.
References
- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vanillyl alcohol | 498-00-0 [chemicalbook.com]
- 4. Vanillyl alcohol | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanillyl Alcohol | Apoptosis | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
